N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine core with dichlorophenyl and benzofuran substituents, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The dichlorophenyl and benzofuran groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction temperature, pressure, and the use of environmentally friendly solvents and catalysts to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazine core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
- N-(2,3-dichlorophenyl)-6-(2-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties may result in different reactivity, biological activity, and applications compared to similar compounds.
Properties
Molecular Formula |
C18H13Cl2N5O |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-N-(2,3-dichlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H13Cl2N5O/c1-9-10-5-2-3-8-13(10)26-15(9)16-23-17(21)25-18(24-16)22-12-7-4-6-11(19)14(12)20/h2-8H,1H3,(H3,21,22,23,24,25) |
InChI Key |
SJRKQKOCDBRTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N |
Origin of Product |
United States |
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